2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
The compound “2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a complex organic molecule that contains several functional groups and structural features . It includes a quinoline moiety, a piperidine ring, and a hexahydrocinnolinone structure .
Molecular Structure Analysis
The compound contains a quinoline moiety, a piperidine ring, and a hexahydrocinnolinone structure . These structural features are common in many biologically active compounds and pharmaceuticals .
Scientific Research Applications
- 4-Hydroxy-2-quinolones have demonstrated antimicrobial potential. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens . For instance, compounds derived from this class could serve as novel antibiotics or antifungal agents.
- The synthetic approaches for 4-hydroxy-2-quinolones have been a subject of interest. Scientists have developed efficient methods for their synthesis, including visible light-mediated reactions and O2-mediated processes . These methodologies contribute to the expansion of chemical libraries and drug discovery.
- 4-Hydroxy-2-quinolones participate in the synthesis of related heterocyclic ring systems. These include four-membered to seven-membered rings. The ability to construct diverse ring structures is valuable for drug design and optimization .
- Researchers have harnessed 4-hydroxy-2-quinolones in photocatalytic reactions. These green and sustainable methods allow for efficient synthesis without the need for reagents or undesirable by-products. The robustness of these methodologies has been demonstrated at both small and large scales .
- The construction of carbonyl-containing quinoline-2,4-diones using transition metal-free methods has gained attention. These cost-effective and environmentally friendly approaches provide moderate to high yields of the desired products. Such reactions contribute to greener synthetic routes .
Antimicrobial Activity
Synthetic Methodology
Heterocyclic Ring Systems
Photocatalysis and Green Chemistry
Transition Metal-Free Reactions
Future Directions
properties
IUPAC Name |
2-[[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-23-15-19-6-2-4-8-21(19)26-28(23)16-17-11-13-27(14-12-17)24(30)22-10-9-18-5-1-3-7-20(18)25-22/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTRKXOIVZXCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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